Fmoc-D-4-Carbamoylphe

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

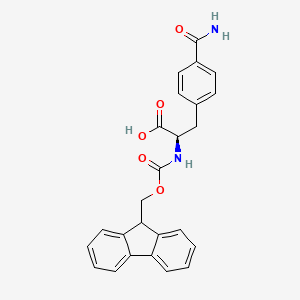

Fmoc-D-4-Carbamoylphe, also known as fluorenylmethyloxycarbonyl-D-4-carbamoylphenylalanine, is a derivative of phenylalanine. It is widely used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it suitable for solid-phase peptide synthesis (SPPS) and other organic synthesis applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-4-Carbamoylphe typically involves the protection of the amino group of D-4-carbamoylphenylalanine with the Fmoc group. This can be achieved by reacting D-4-carbamoylphenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors helps in the efficient production of this compound .

化学反応の分析

Types of Reactions

Fmoc-D-4-Carbamoylphe undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine in N,N-dimethylformamide (DMF).

Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include peptides and proteins with specific sequences, where this compound is incorporated at desired positions .

科学的研究の応用

Peptide Synthesis

Fmoc-D-4-Carbamoylphe serves as a key building block in the synthesis of peptides. Its role in SPPS allows researchers to construct complex peptide sequences efficiently. The Fmoc group can be easily removed under basic conditions, facilitating the sequential addition of other amino acids to form desired peptides .

Drug Development

The compound's unique properties make it valuable in pharmaceutical research, particularly for developing peptide-based drugs. By designing peptides that incorporate this compound, researchers can create targeted therapies that interact with specific receptors or enzymes .

Bioconjugation

In bioconjugation processes, this compound is used to attach biomolecules to therapeutic agents. This enhances the efficacy and targeting capabilities of drugs, making them more effective in treating diseases .

Cancer Therapy Research

Research has shown that peptides containing this compound can be designed to interact selectively with cancer cells. This specificity is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy .

Protein Engineering

The compound aids in modifying proteins to study their interactions and functions more effectively. By incorporating this compound into protein constructs, researchers can investigate protein-protein interactions and enzyme-substrate dynamics .

Case Study 1: Peptide Libraries

In a study involving macrocyclic peptide libraries, this compound was employed to generate peptides with enhanced biological activity against specific targets like NNMT (nicotinamide N-methyltransferase). The incorporation of this compound allowed researchers to explore structure-activity relationships effectively and identify potent inhibitors .

Case Study 2: Targeted Cancer Therapies

Another significant application was observed in developing peptides designed to target cancer cells specifically. By integrating this compound into peptide sequences, researchers successfully created compounds that demonstrated selective binding to tumor markers, paving the way for novel cancer treatments .

作用機序

The mechanism of action of Fmoc-D-4-Carbamoylphe involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of D-4-carbamoylphenylalanine during chemical reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

類似化合物との比較

Similar Compounds

Fmoc-Phenylalanine: Similar to Fmoc-D-4-Carbamoylphe but lacks the carbamoyl group.

Fmoc-Diphenylalanine: Contains two phenylalanine residues and is used in hydrogel formation.

Uniqueness

This compound is unique due to the presence of the carbamoyl group, which can impart different chemical and physical properties to the peptides and proteins it is incorporated into. This makes it valuable for specific applications where such properties are desired .

生物活性

Introduction

Fmoc-D-4-Carbamoylphe (Fmoc-D-4-carbamoylphenylalanine) is a synthetic amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its biological activity is primarily linked to its role as a building block in the formation of peptides that can interact with various biological targets. This article delves into the synthesis, mechanisms of action, and biological applications of this compound, supported by relevant research findings and case studies.

Synthesis Methods

The synthesis of this compound typically involves the protection of the amino group of D-4-carbamoylphenylalanine using the fluorenylmethyloxycarbonyl (Fmoc) group. The reaction is generally conducted in an organic solvent like dioxane, utilizing sodium bicarbonate as a base:

This method ensures high yield and purity, especially when performed using automated peptide synthesizers for larger-scale production.

Mechanism of Action

this compound serves primarily as a protecting group during solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group from undesired reactions, allowing for stepwise peptide elongation. The deprotection occurs under basic conditions, typically using 20% piperidine in N,N-dimethylformamide (DMF), facilitating the sequential addition of other amino acids.

Biological Activity

Role in Peptide Synthesis

this compound is integral to synthesizing peptides that mimic natural proteins or possess therapeutic properties. It can participate in coupling reactions with other amino acids, forming peptide bonds through reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Applications in Research and Medicine

- Peptide-Based Drug Development : this compound is utilized to create peptides that can act as enzyme inhibitors or receptor ligands, contributing to drug discovery efforts targeting various diseases.

- Biocompatible Materials : It finds applications in developing hydrogels and scaffolds for tissue engineering due to its favorable biocompatibility properties.

- Protein Interactions Studies : Incorporating this compound into peptides aids in studying protein-protein interactions and enzyme-substrate dynamics, which are crucial for understanding cellular processes.

Case Study 1: Peptide Synthesis for Cancer Therapy

A study demonstrated the synthesis of a peptide incorporating this compound that exhibited significant cytotoxicity against cancer cell lines. The synthesized peptide was shown to inhibit cell proliferation through apoptosis induction, highlighting the potential therapeutic applications of this compound derivatives in oncology .

Research Findings

Recent research has focused on modifying the structure of peptides containing this compound to enhance their biological activity. For instance, alterations to side chains have been shown to improve lipophilicity and cellular uptake, leading to increased potency against specific targets such as NNMT (Nicotinamide N-methyltransferase) with IC50 values reaching subnanomolar concentrations .

| Peptide Modification | IC50 Value (nM) | Biological Activity |

|---|---|---|

| Original Peptide | 28 | Moderate NNMT inhibition |

| Modified Peptide 1 | 0.15 | Enhanced NNMT inhibition |

| Modified Peptide 2 | <0.01 | Strong cytotoxic effect on cancer cells |

特性

IUPAC Name |

(2R)-3-(4-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-23(28)16-11-9-15(10-12-16)13-22(24(29)30)27-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNGLNMRFZUOTD-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。